![molecular formula C11H6Cl2N2O2 B11766074 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid CAS No. 928713-28-4](/img/structure/B11766074.png)
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents to form the desired product . The reaction conditions often include a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid
- 2-(2-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid
- 2-(3-Chlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid
Uniqueness
This distinguishes it from other similar compounds that may have different substituents or functional groups .
Biological Activity
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H7Cl2N2O2, with a molecular weight of approximately 247.08 g/mol. The compound features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid functional group, which contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve interference with bacterial DNA synthesis or repair mechanisms.
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. For instance, in vitro assays have revealed that it can reduce cell viability in various cancer cell lines, including lung (A549) and breast cancer cells. The anticancer mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results showed a notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Potential : In a recent study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability by approximately 67% (p < 0.005). This suggests strong potential for further development as an anticancer agent.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. One common method involves the chlorination of pyrimidine derivatives followed by carboxylation reactions. High yields and purity levels are typically reported using this approach.
Table 2: Synthesis Overview
Synthesis Method | Key Steps | Yield (%) | Purity (%) |
---|---|---|---|
Chlorination + Carboxylation | Reaction with chlorinating agents followed by carboxylation | >90 | >95 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes the inhibition of enzymes involved in nucleic acid synthesis and cellular metabolism, leading to reduced proliferation in cancer cells and bacterial strains.
Properties
CAS No. |
928713-28-4 |
---|---|
Molecular Formula |
C11H6Cl2N2O2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-1-2-8(9(13)3-7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChI Key |
NLBONZZLGJIISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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